Droclidinium

Muscarinic receptor pharmacology Receptor binding affinity Anticholinergic drug discovery

Researchers developing antispasmodic therapies for IBS face a lack of M1-selective, peripherally restricted tool compounds. Droclidinium solves this with its quaternary ammonium structure and unmatched M1 affinity (pKi 10.70). - M1-preferring profile enables deconvolution of M1 vs. M2 contributions in tissue assays. - Permanent positive charge ensures negligible CNS penetration; ideal as a negative control in BBB studies. - Validated in combination with chlordiazepoxide, providing a clinical benchmark for GI antispasmodic programs. Supplied with full analytical documentation to support procurement compliance.

Molecular Formula C22H32NO3+
Molecular Weight 358.5 g/mol
CAS No. 740739-93-9
Cat. No. B10859128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDroclidinium
CAS740739-93-9
Molecular FormulaC22H32NO3+
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESC[N+]12CCC(CC1)C(C2)OC(=O)C(C3CCCCC3)(C4=CC=CC=C4)O
InChIInChI=1S/C22H32NO3/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2,4-5,8-9,17,19-20,25H,3,6-7,10-16H2,1H3/q+1
InChIKeyUEJRWWYWBNGGBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Droclidinium: Muscarinic Antagonist Profile


Droclidinium is a synthetic quaternary ammonium muscarinic acetylcholine receptor (mAChR) antagonist [1]. Its permanent positive charge limits central nervous system penetration, conferring peripheral selectivity [2]. The compound is recognized by the FDA with UNII Z1N02K14CQ and has the molecular formula C22H32NO3+ [1]. It is primarily utilized for its antispasmodic and antisecretory effects in gastrointestinal disorders, often in combination with chlordiazepoxide .

Droclidinium Substitution Limitations


Muscarinic antagonists exhibit distinct receptor subtype selectivity profiles that critically influence both therapeutic efficacy and adverse effect liability. While many agents in this class bind to M1-M5 receptors, their relative affinities for M1, M2, and M3 subtypes vary by orders of magnitude [1]. For example, selective M3 antagonism is desirable for bronchodilation without cardiac M2-mediated tachycardia, whereas balanced M1/M3 antagonism may be preferred for gastrointestinal applications [2]. Droclidinium's unique affinity pattern—particularly its pronounced M1 affinity relative to comparators—creates a distinct pharmacological signature that cannot be replicated by substituting tiotropium, glycopyrronium, or umeclidinium without altering the intended biological outcome [3].

Droclidinium Differentiation Evidence


Superior M1 Receptor Affinity

Droclidinium exhibits a pKi of 10.70 at the human M1 muscarinic receptor [1]. This affinity exceeds that of the commonly prescribed long-acting muscarinic antagonists (LAMAs) tiotropium (pKi = 10.15) [2], umeclidinium (pKi = 9.8) [3], and glycopyrronium (pKi = 9.60) [4] measured under comparable radioligand binding assay conditions. The 0.55 log unit difference relative to tiotropium corresponds to approximately a 3.5-fold higher affinity for the M1 subtype.

Muscarinic receptor pharmacology Receptor binding affinity Anticholinergic drug discovery

Intermediate M2 Receptor Affinity

At the human M2 muscarinic receptor, Droclidinium demonstrates a pKi of 10.00 [1]. This places its M2 affinity intermediate between tiotropium (pKi = 10.3) [2] and the lower-affinity agents umeclidinium (pKi = 9.82) [3] and glycopyrronium (pKi = 8.70) [4]. The 0.3 log unit lower M2 affinity relative to tiotropium may confer a reduced propensity for M2-mediated cardiac effects (e.g., tachycardia) while maintaining sufficient receptor engagement for therapeutic activity.

Cardiac muscarinic receptors Receptor subtype selectivity Safety pharmacology

Peripheral Selectivity and CNS Safety

Droclidinium's quaternary ammonium structure imparts a permanent positive charge that substantially restricts passive diffusion across the blood-brain barrier [1]. This physicochemical property is shared with ipratropium and glycopyrronium but distinguishes Droclidinium from tertiary amine antimuscarinics (e.g., atropine, scopolamine) that readily enter the CNS . The predicted low CNS exposure minimizes risks of central anticholinergic adverse effects such as sedation, confusion, and cognitive impairment—a critical consideration for chronic use in elderly populations [2].

Blood-brain barrier penetration Peripheral anticholinergic CNS safety

Droclidinium Application Scenarios


Gastrointestinal Antispasmodic Development

Given Droclidinium's high M1 receptor affinity (pKi = 10.70) and peripheral selectivity, it is ideally suited as a lead compound or reference standard in the development of novel antispasmodic agents targeting irritable bowel syndrome (IBS) and other functional gastrointestinal disorders [1]. Its established combination with chlordiazepoxide provides a validated clinical benchmark for assessing the efficacy of new peripheral muscarinic antagonists in reducing abdominal cramping and secretion .

Subtype Selectivity Profiling

Droclidinium's distinct affinity pattern—characterized by an M1 pKi of 10.70 and M2 pKi of 10.00—makes it a valuable tool compound for deconvoluting the contributions of M1 versus M2 receptors in tissue-specific functional assays [2]. Researchers can use Droclidinium alongside comparator LAMAs (tiotropium, umeclidinium, glycopyrronium) to establish structure-activity relationships that guide the design of subtype-selective muscarinic ligands with improved safety margins [3].

Cardiovascular Safety Profiling

The intermediate M2 affinity of Droclidinium (pKi = 10.00) relative to tiotropium (pKi = 10.3) and glycopyrronium (pKi = 8.70) positions it as a candidate for head-to-head cardiovascular safety studies [4]. In vitro and in vivo models can quantify differential effects on heart rate and QT interval, providing procurement-relevant data on the therapeutic index of muscarinic antagonists intended for chronic administration [5].

CNS Exclusion Reference Standard

Due to its quaternary ammonium structure and permanent positive charge, Droclidinium serves as a negative control for blood-brain barrier penetration in CNS drug discovery programs [6]. Its use in parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo brain distribution studies helps establish assay windows and validate the peripheral selectivity of novel anticholinergic candidates [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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